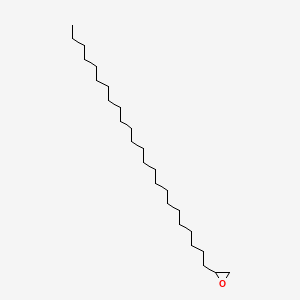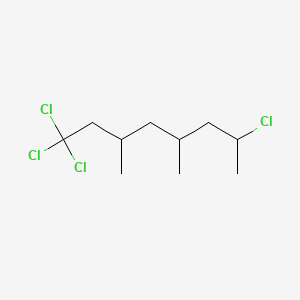
1,1,1,7-Tetrachloro-3,5-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7-Tetrachloro-3,5-dimethyloctane is a chemical compound characterized by its unique structure, which includes three asymmetrical carbon atoms and nonequivalent terminal groups. This compound can exist in the form of four diastereomeric racemic modifications
Preparation Methods
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves the radical telomerization of propylene with carbon tetrachloride. This process can be influenced by the presence of certain transition metal compounds, which can affect the yield and distribution of the different diastereomeric forms . The reaction conditions, such as temperature and reagent concentrations, play a crucial role in determining the final product distribution .
Chemical Reactions Analysis
1,1,1,7-Tetrachloro-3,5-dimethyloctane undergoes various chemical reactions, including substitution and epimerization. The compound’s reactivity is influenced by the presence of asymmetrical carbon atoms and the specific configuration of its diastereomers . Common reagents used in these reactions include anhydrous aluminum chloride (A1C1 3) and other radical initiators . The major products formed from these reactions depend on the specific reaction conditions and the diastereomeric form of the starting material .
Scientific Research Applications
In chemistry, it is used to investigate stereochemical properties and reaction mechanisms . In biology and medicine, its unique structure makes it a candidate for studying the effects of stereochemistry on biological activity . Additionally, the compound’s reactivity and stability make it useful in industrial applications, such as the production of specialized polymers and materials .
Mechanism of Action
The mechanism of action of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves its interaction with molecular targets through stereospecific pathways. The compound’s effects are mediated by its ability to undergo stereodirected reactions, which are influenced by the configuration of its asymmetrical carbon atoms . The specific pathways and molecular targets involved depend on the reaction conditions and the diastereomeric form of the compound .
Comparison with Similar Compounds
1,1,1,7-Tetrachloro-3,5-dimethyloctane can be compared to other similar compounds, such as other tetrachlorinated alkanes and dimethyl-substituted alkanes. Its uniqueness lies in the specific arrangement of its chlorine and methyl groups, which gives it distinct stereochemical properties and reactivity . Similar compounds include 1,1,1,3-tetrachloro-2,2-dimethylpropane and 1,1,1,5-tetrachloro-3,3-dimethylpentane .
Properties
CAS No. |
17977-23-0 |
|---|---|
Molecular Formula |
C10H18Cl4 |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1,1,1,7-tetrachloro-3,5-dimethyloctane |
InChI |
InChI=1S/C10H18Cl4/c1-7(5-9(3)11)4-8(2)6-10(12,13)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
DHJBGJUSSPJFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CC(Cl)(Cl)Cl)CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




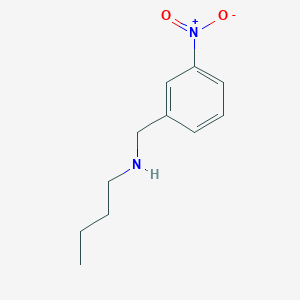
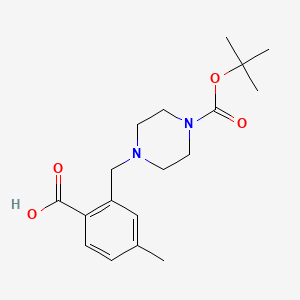


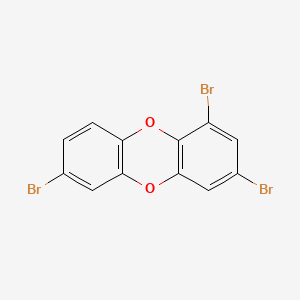
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)





